N-(azepane-1-carbothioyl)thiophene-2-carboxamide
Description
N-(azepane-1-carbothioyl)thiophene-2-carboxamide: is a compound that features a thiophene ring and an azepane moiety. Thiophene is a five-membered ring containing one sulfur atom, known for its aromatic properties and stability. Azepane is a seven-membered nitrogen-containing ring. The combination of these two structures in this compound results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(azepane-1-carbothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c15-11(10-6-5-9-17-10)13-12(16)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWMIKNYVHBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azepane-1-carbothioyl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with azepane-1-carbothioyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(azepane-1-carbothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
Chemistry: N-(azepane-1-carbothioyl)thiophene-2-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(azepane-1-carbothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide
- N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-acetamide
- N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-acetamide
Comparison: N-(azepane-1-carbothioyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and an azepane moiety. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. The presence of the azepane ring enhances its potential as a bioactive molecule, while the thiophene ring contributes to its stability and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
